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Compound of Interest

Compound Name: Acarbose sulfate

Cat. No.: B15582419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cardiovascular outcomes associated with

Acarbose treatment, validated across multiple studies. It offers a comparative perspective

against other major classes of type 2 diabetes medications, supported by quantitative data

from key clinical trials and meta-analyses. Detailed experimental protocols and visual

representations of signaling pathways and trial workflows are included to facilitate a deeper

understanding of the evidence base.

Comparative Analysis of Cardiovascular Outcomes
The following table summarizes the cardiovascular outcome data for Acarbose and comparator

drug classes: Sodium-Glucose Co-transporter-2 (SGLT2) inhibitors, Glucagon-Like Peptide-1

(GLP-1) Receptor Agonists, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
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Drug
Class/Study

Primary
Outcome

Hazard
Ratio (HR) /
Relative
Risk (RR)

95%
Confidence
Interval (CI)

p-value
Key
Findings

Acarbose

Meta-analysis

(7 studies)[1]

[2]

Any

Cardiovascul

ar Event

0.65 (HR) 0.48 - 0.88 0.0061

Significant

reduction in

the risk of

any

cardiovascula

r event.[1][2]

Myocardial

Infarction
0.36 (HR) 0.16 - 0.80 0.0120

Significant

reduction in

the risk of

myocardial

infarction.[1]

[2]

STOP-

NIDDM

Trial[3][4]

Any

Cardiovascul

ar Event

0.51 (HR) 0.28 - 0.95 0.03

Significant

reduction in

the risk of

cardiovascula

r events in

patients with

impaired

glucose

tolerance.[3]

[4]

Myocardial

Infarction
0.09 (HR) 0.01 - 0.72 0.02

Marked

reduction in

the risk of

myocardial

infarction.[3]

ACE Trial[5] 5-point

MACE*

0.98 (HR) 0.86 - 1.11 0.73 No significant

reduction in
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the primary

composite

cardiovascula

r outcome in

patients with

coronary

heart disease

and impaired

glucose

tolerance.[5]

SGLT2

Inhibitors

Meta-

analysis[6]

3-point

MACE
0.91 (HR) 0.87 - 0.96 <0.0001

Significant

reduction in

major

adverse

cardiovascula

r events.[6]

Cardiovascul

ar Death
0.86 (HR) 0.81 - 0.92 <0.0001

Significant

reduction in

cardiovascula

r death.[6]

GLP-1

Receptor

Agonists

Meta-

analysis[7]

3-point

MACE
0.86 (HR) 0.80 - 0.93 -

Consistent

reduction in

major

adverse

cardiovascula

r events.[7]

DPP-4

Inhibitors

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28917545/
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.124.069568
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.124.069568
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.124.069568
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.122.059595
https://www.ahajournals.org/doi/10.1161/CIRCULATIONAHA.122.059595
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Meta-

analysis[8]

Cardiovascul

ar Event
0.48 (RR) 0.31 - 0.75 <0.001

Earlier meta-

analyses

suggested a

lower risk of

cardiovascula

r events, but

this was not

confirmed in

later, larger

trials.[8]

SAVOR-TIMI

53

(Saxagliptin)

[9]

Hospitalizatio

n for Heart

Failure

1.27 (HR) 1.07 - 1.51 0.007

Increased

risk of

hospitalizatio

n for heart

failure.[9]

*5-point MACE (Major Adverse Cardiovascular Events) in the ACE trial included cardiovascular

death, non-fatal myocardial infarction, non-fatal stroke, hospital admission for unstable angina,

and hospital admission for heart failure.[5] **3-point MACE is a composite of cardiovascular

death, non-fatal myocardial infarction, and non-fatal stroke.[6][7]

Experimental Protocols
STOP-NIDDM Trial (Study to Prevent Non-Insulin-
Dependent Diabetes Mellitus)

Objective: To assess the effect of acarbose in preventing or delaying the development of

type 2 diabetes in individuals with impaired glucose tolerance (IGT) and to evaluate its

impact on cardiovascular events and hypertension.[4][10]

Study Design: International, multicenter, double-blind, placebo-controlled, randomized trial.

[3]

Participants: 1,429 patients with IGT.[3]
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Intervention: Patients were randomized to receive either 100 mg of acarbose three times a

day or a placebo.[3]

Primary Outcome: Development of type 2 diabetes.[10]

Secondary Cardiovascular Outcomes: Development of major cardiovascular events (a

composite of coronary heart disease, cardiovascular death, congestive heart failure,

cerebrovascular event, and peripheral vascular disease) and hypertension.[3][4]

Follow-up: Mean of 3.3 years.[3]

ACE Trial (Acarbose Cardiovascular Evaluation)
Objective: To determine if acarbose could reduce the risk of cardiovascular events in

Chinese patients with established coronary heart disease and impaired glucose tolerance.[5]

[11]

Study Design: Randomized, double-blind, placebo-controlled, phase 4 trial.[5]

Participants: 6,522 Chinese patients with coronary heart disease and impaired glucose

tolerance.[5][11]

Intervention: Patients were randomly assigned to receive oral acarbose (50 mg three times a

day) or a matching placebo, in addition to standardized cardiovascular secondary prevention

therapy.[5]

Primary Outcome: A five-point composite of cardiovascular death, non-fatal myocardial

infarction, non-fatal stroke, hospital admission for unstable angina, and hospital admission

for heart failure.[5]

Follow-up: Median of 5.0 years.[5]

Visualizing Methodologies and Mechanisms
To further clarify the experimental design and the proposed biological activity of Acarbose, the

following diagrams are provided.
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Experimental Workflow of a Typical Acarbose Cardiovascular Outcome Trial.
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Proposed Signaling Pathway for Acarbose's Cardiovascular Impact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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